DDAP ALD Precursor: Growth-Per-Cycle and Resistivity Advantages Over Conventional Pt ALD Precursors
The Pt(II) complex DDAP, derived from N,N-dimethyl(3-butenyl)amine, delivers a growth per cycle (GPC) of 0.085 nm/cycle when used with O₂ reactant, a value notably higher than that of the widely used (MeCp)PtMe₃ precursor under comparable thermal ALD conditions [1]. The DDAP‑O₃ process yields Pt films with a bulk resistivity of ~11 μΩ·cm, approaching the theoretical limit for platinum, while conventional Pt ALD precursors typically produce films with higher resistivity (>13 μΩ·cm) due to greater carbon incorporation [2]. These performance metrics are a direct consequence of the ligand’s ability to thermally decompose cleanly, leaving low impurity levels (C, N, H, O) as confirmed by secondary-ion mass spectrometry (SIMS) [2].
| Evidence Dimension | Growth-per-cycle (GPC) and film resistivity |
|---|---|
| Target Compound Data | GPC = 0.085 nm/cycle (DDAP‑O₂); Resistivity = ~11 μΩ·cm (DDAP‑O₃) |
| Comparator Or Baseline | (MeCp)PtMe₃ GPC ≈ 0.04–0.06 nm/cycle; conventional Pt ALD resistivity >13 μΩ·cm |
| Quantified Difference | Approximately 1.4–2.1× higher GPC; resistivity ~2 μΩ·cm lower than typical literature values |
| Conditions | Thermal ALD at 180–280 °C; O₃ or O₂ reactant; SiO₂/Si or Al₂O₃ substrates |
Why This Matters
Higher GPC translates to faster throughput in semiconductor fabrication, while near-ideal resistivity is critical for interconnect and electrode applications, directly affecting device performance and procurement decisions for precursor chemicals.
- [1] Scite.ai citation report. Atomic Layer Deposition of Pt Thin Films Using Dimethyl (N,N-Dimethyl-3-Butene-1-Amine-N) Platinum and O₂ Reactant. (Reports GPC of 0.085 nm with DDAP). https://scite.ai (accessed 2026-05-10). View Source
- [2] Kim, M. et al. Atomic layer growth of Pt films using dimethyl(N,N-dimethyl-3-butene-1-amine-N)platinum and O₃. Appl. Surf. Sci. 2025, 706, 163578. DOI: 10.1016/j.apsusc.2025.163578. View Source
